![molecular formula C17H17N3O3 B5534493 N-(2-cyano-4,5-diethoxyphenyl)nicotinamide](/img/structure/B5534493.png)
N-(2-cyano-4,5-diethoxyphenyl)nicotinamide
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Description
Synthesis Analysis
Research has focused on synthesizing nicotinic acid derivatives using various methods, including Lewis acid-promoted nucleophilic displacement reactions to afford trisubstituted nicotinonitriles and nicotinamide derivatives, indicating potential pathways for the synthesis of N-(2-cyano-4,5-diethoxyphenyl)nicotinamide (Abdel-Aziz, 2007). Another method involves the one-pot synthesis approach, highlighting efficient routes to similar nicotinamide compounds (Zhou Yuyan, 2014).
Molecular Structure Analysis
The molecular structure of related nicotinamide derivatives has been determined through various analytical techniques, including X-ray crystallography, indicating the importance of hydrogen bonding and molecular conformations in determining the structural characteristics of these compounds. These studies lay the groundwork for understanding the molecular structure of N-(2-cyano-4,5-diethoxyphenyl)nicotinamide (Cobo et al., 2008).
Chemical Reactions and Properties
Nicotinamide derivatives participate in numerous chemical reactions, including nucleophilic displacement and hydrolysis, to yield various nicotinic acid and nicotinamide derivatives. These reactions suggest that N-(2-cyano-4,5-diethoxyphenyl)nicotinamide could undergo similar transformations, contributing to its versatile chemical properties (Abdel-Aziz, 2007).
Mechanism of Action
properties
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-22-15-8-13(10-18)14(9-16(15)23-4-2)20-17(21)12-6-5-7-19-11-12/h5-9,11H,3-4H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFZXXMPUSFAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CN=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-diethoxyphenyl)pyridine-3-carboxamide |
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